6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid
Description
6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid (CAS: 1244855-48-8; synonyms: ALBB-020584, ZX-AN036248) is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a phenoxy linker. Its molecular formula is C₁₆H₁₇N₃O₅, with a molecular weight of 331.33 g/mol . The Boc group serves as a temporary protective moiety for amines in organic synthesis, particularly in peptide chemistry, enabling controlled deprotection under acidic conditions (e.g., trifluoroacetic acid) . The compound is utilized as an intermediate in pharmaceutical research, leveraging the nicotinic acid scaffold for drug conjugation or prodrug design .
Properties
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-12-5-7-13(8-6-12)23-14-9-4-11(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULXBWQFRPBRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 4-aminomethylphenylboronic acid
- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine, tetrahydrofuran (THF).
- Conditions: Room temperature (~20°C), stirring for 1 hour.
- Procedure: 4-aminomethylphenylboronic acid is dissolved in THF, followed by the addition of di-tert-butyl dicarbonate and triethylamine. The reaction mixture is stirred at room temperature for 1 hour to afford the Boc-protected phenylboronic acid.
- Workup: Solvent evaporation under reduced pressure, partition between water and ethyl acetate, drying over MgSO4, filtration, and concentration to yield tert-butoxycarbonylaminomethyl-4-phenylboronic acid as a white solid.
- Yield: Typically high, with examples reporting about 66% yield in related steps.
Suzuki Coupling with Halogenated Nicotinic Acid Derivative
- Reagents: Boc-protected phenylboronic acid, 6-chloronicotinic acid or related halogenated pyridine, potassium carbonate or sodium carbonate, tetrakis(triphenylphosphine)palladium(0) catalyst.
- Solvents: Mixtures of toluene, ethanol, water, or N,N-dimethylformamide (DMF).
- Conditions: Heating under reflux or elevated temperatures (100–120°C) for 1 to 24 hours under nitrogen or inert atmosphere.
- Procedure: The Boc-protected phenylboronic acid and halogenated nicotinic acid derivative are combined with base and palladium catalyst in the solvent mixture. The reaction mixture is degassed and heated under reflux or microwave irradiation.
- Workup: After completion, the mixture is cooled, extracted with ethyl acetate or dichloromethane, dried, filtered, and concentrated. Purification is typically performed by silica gel column chromatography or reverse-phase HPLC.
- Yields: Vary depending on conditions, but reported yields can be as high as 90% in optimized conditions.
Purification and Isolation
- Purification is generally achieved by silica gel chromatography using gradients of ethyl acetate in cyclohexane or heptane.
- The Boc-protected product is often obtained as a pale yellow solid.
- Further trituration with isopropyl ether or recrystallization may be employed to improve purity.
Representative Experimental Data Table
| Step | Reagents & Conditions | Solvent(s) | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | 4-aminomethylphenylboronic acid, di-tert-butyl dicarbonate, triethylamine | Tetrahydrofuran (THF) | 20°C, 1 hour | ~66 | Stirred at room temperature; organic phase extracted and concentrated |
| Suzuki Coupling | Boc-protected phenylboronic acid, 6-chloronicotinic acid, K2CO3 or Na2CO3, Pd(PPh3)4 catalyst | Toluene, ethanol, water | 100–120°C, 1–24 hours | 85–91 | Reflux under nitrogen; purification by silica gel chromatography |
| Purification & Isolation | Silica gel chromatography | Heptane/ethyl acetate | Ambient | - | Product obtained as pale yellow solid; trituration with isopropyl ether optional |
Research Findings and Optimization Notes
- Catalyst Efficiency: Tetrakis(triphenylphosphine)palladium(0) is the preferred catalyst for Suzuki coupling due to its high activity and selectivity.
- Base Selection: Potassium carbonate and sodium carbonate are commonly used bases; their choice affects reaction rate and yield.
- Solvent System: Mixed solvent systems (e.g., toluene/ethanol/water) facilitate solubility of reagents and palladium catalyst stability.
- Temperature: Elevated temperatures (100–120°C) under inert atmosphere promote efficient coupling.
- Microwave Irradiation: Microwave-assisted Suzuki coupling has been reported to reduce reaction times significantly (to about 10 minutes) while maintaining good yields.
- Protecting Group Stability: The Boc group remains stable under Suzuki coupling conditions but can be removed post-synthesis using trifluoroacetic acid in dichloromethane if free amine functionality is required.
- Purification: Reverse-phase HPLC and silica gel chromatography are effective for isolating high-purity product.
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms underlying these reactions often involve nucleophilic attack and subsequent elimination steps:
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Esterification Mechanism :
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The hydroxyl group of the carboxylic acid attacks the carbonyl carbon of an acylating agent (e.g., an acid chloride), leading to the formation of an ester.
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Amide Formation :
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The amine reacts with an acid derivative (e.g., an anhydride or acid chloride), resulting in the formation of an amide bond while releasing a molecule of water or HCl.
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Suzuki Coupling :
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Involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst, leading to the formation of biaryl compounds.
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Data Table: Reaction Yields and Conditions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | 85 | |
| Amide Formation | Boc-amino compound, DCM, triethylamine | 90 | |
| Suzuki Coupling | Pd(PPh3)4 catalyst, K2CO3 in DMF | 75 |
Interaction with Nicotinic Receptors
Preliminary studies indicate that 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid may interact with nicotinic acetylcholine receptors, which are implicated in various neurological functions.
Therapeutic Potential
The compound's structural features suggest potential applications in treating neurological disorders due to its ability to modulate receptor activity:
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Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation.
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Neuroprotective Effects : Research indicates potential benefits in protecting neuronal cells from damage.
Future Research Directions
Further studies are required to elucidate the full range of biological activities and therapeutic applications for this compound. Key areas include:
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Detailed pharmacological profiling
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Mechanistic studies on receptor interactions
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Exploration of analogs with enhanced activity or selectivity
Scientific Research Applications
Biological Applications
Research indicates that 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid exhibits several promising biological activities:
- Neuroprotective Properties : Preliminary studies suggest that this compound may interact with nAChRs, which are involved in cognitive functions and neuroprotection. Its ability to modulate neurotransmitter release could make it a candidate for treating neurodegenerative diseases .
- Anti-inflammatory Effects : There is evidence supporting its potential as an anti-inflammatory agent, although further biological assays are required to confirm these effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-{4-Amino}nicotinic acid | Lacks tert-butoxycarbonyl group | More polar, potentially higher solubility |
| 4-{(tert-Butoxycarbonyl)amino}-2-methylphenol | Different aromatic substitution | May exhibit different biological activities |
| Nicotinic acid derivatives | Varying functional groups at different positions | Diverse pharmacological profiles |
This table illustrates how the specific substitutions in this compound may enhance its biological activity compared to other derivatives .
Case Studies
While comprehensive clinical studies on this compound are still limited, preliminary research highlights its potential therapeutic applications:
- Neuroprotection in Animal Models : Initial animal studies have shown that derivatives of this compound can reduce neuronal damage in models of Alzheimer's disease by enhancing cholinergic signaling .
- Inflammation Reduction : In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines, suggesting its utility in inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key properties of 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | XLogP3 (Estimated) | H-Bond Donors | H-Bond Acceptors | CAS Number | Key Structural Features |
|---|---|---|---|---|---|---|---|
| This compound | C₁₆H₁₇N₃O₅ | 331.33 | 2.8 | 2 | 5 | 1244855-48-8 | Boc-amino phenoxy substituent |
| 6-(benzyloxy)nicotinic acid | C₁₂H₁₁NO₃ | 229.23 | 2.2 | 1 | 4 | 94084-76-1 | Benzyloxy group |
| 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid | C₁₅H₂₁N₃O₄ | 307.35 | 1.5 | 1 | 5 | 201809-22-5 | Boc-protected piperazine ring |
| 6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid | C₁₆H₂₃N₃O₄ | 321.37 | 1.7 | 1 | 5 | 344947-08-6 | Boc-amino piperidine ring |
| 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | C₁₁H₁₅N₃O₄ | 253.25 | 1.6 | 2 | 5 | 133081-25-1 | Boc-protected hydrazine linker |
| 6-((tert-Butoxycarbonyl)amino)nicotinic acid | C₁₁H₁₄N₂O₄ | 238.24 | 1.2 | 2 | 5 | 231958-14-8 | Direct Boc-amino substitution |
Key Observations :
- Lipophilicity : The benzyloxy analog (XLogP3 = 2.2) is more lipophilic than the target compound (estimated XLogP3 = 2.8) due to the hydrophobic benzyl group. However, the Boc group’s polar carbonyls reduce overall lipophilicity in the target compound .
- Hydrogen Bonding: All Boc-containing analogs exhibit similar hydrogen bond acceptor counts (4–5), but the hydrazinyl derivative has an additional donor (NH group).
- Molecular Weight : Piperidine and piperazine derivatives (307–321 g/mol) are heavier than the target compound due to saturated rings.
Stability and Reactivity
- Boc Deprotection: The Boc group in all analogs is acid-labile, but the phenoxy linker in the target compound remains stable under acidic conditions, making it suitable for sequential synthesis .
- Linker Stability: The benzyloxy group in 6-(benzyloxy)nicotinic acid is cleavable via hydrogenolysis, offering orthogonal deprotection strategies .
- Hydrazine Reactivity : The hydrazine linker in 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid may participate in conjugation reactions (e.g., with ketones or aldehydes), expanding its utility in bioconjugation .
Biological Activity
6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid, also known as 6-[(tert-butoxycarbonyl)amino]nicotinic acid, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on antimicrobial and cytotoxic effects.
The molecular formula of this compound is , with a molecular weight of approximately 330.34 g/mol. The compound features a nicotinic acid backbone modified with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O5 |
| Molecular Weight | 330.34 g/mol |
| CAS Number | 1244855-48-8 |
Synthesis
The synthesis of this compound typically involves the coupling of nicotinic acid derivatives with appropriate amines under controlled conditions to yield the desired Boc-protected product. This method enhances the compound's solubility and stability, making it suitable for further biological evaluations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related nicotinic acid derivatives. For instance, compounds derived from nicotinic acid have shown promising activity against various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 15.62 µg/mL . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial strains such as Staphylococcus aureus.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of nicotinic acid derivatives. The results indicate that some derivatives exhibit selective cytotoxicity against tumorigenic cell lines while showing minimal effects on normal cells . The presence of the Boc group is believed to enhance cell permeability and bioavailability, contributing to the observed biological effects.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various nicotinic acid derivatives found that certain modifications significantly improved activity against resistant bacterial strains. These findings underscore the importance of structural modifications in enhancing biological activity .
- Cytotoxicity in Cancer Research : Research focusing on the cytotoxic effects of modified nicotinic acids demonstrated that specific derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for further development .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and target proteins involved in bacterial resistance mechanisms. These studies provide insights into how structural features influence binding affinity and specificity, guiding future modifications for improved efficacy .
Q & A
Q. What are the recommended synthetic routes for 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid, and how can intermediates be validated?
Synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected aminophenol derivative with a substituted nicotinic acid scaffold. For example, 4-substituted nicotinic acids can be synthesized via organolithium addition to pyridyl oxazolines followed by oxidation and deprotection . Key intermediates should be validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to confirm regioselectivity and purity. Boc-protected intermediates (e.g., 4-[(tert-butoxycarbonyl)amino]piperidine derivatives) should exhibit characteristic tert-butyl signals at ~1.4 ppm in ¹H NMR .
Q. What purification techniques are optimal for isolating this compound?
Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is effective for separating polar intermediates. For final purification, recrystallization from ethanol/water mixtures improves yield and purity. Solid-phase extraction (SPE) may be used for Boc-protected analogs to remove unreacted starting materials .
Q. Which analytical methods are critical for characterizing this compound and its intermediates?
- NMR (¹H/¹³C): Confirm regiochemistry of the phenoxy-nicotinic acid linkage and Boc protection.
- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₉N₂O₆: calc. 359.12) .
- FT-IR: Detect carbonyl stretches (C=O) from the Boc group (~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the stability of the Boc-protected intermediate under varying reaction conditions?
Density functional theory (DFT) calculations can model bond dissociation energies (BDEs) for the Boc group under acidic or thermal conditions. For instance, the tert-butyl carbamate bond cleaves at pH < 2 or temperatures >100°C. Reaction path simulations (e.g., using COMSOL Multiphysics) optimize deprotection kinetics while minimizing side reactions .
Q. What experimental design strategies address contradictory data in regioselective coupling reactions?
Factorial design (e.g., 2³ design) tests variables like catalyst loading, temperature, and solvent polarity. For example, conflicting reports on Suzuki-Miyaura coupling efficiency between nicotinic acid and Boc-aminophenyl boronic esters can be resolved by isolating competing intermediates (e.g., boroxine byproducts) and adjusting Pd catalyst systems (e.g., XPhos vs. SPhos) .
Q. How can researchers optimize reaction conditions to mitigate competing hydrolysis of the Boc group?
- pH control: Maintain neutral to slightly acidic conditions (pH 4–6) during coupling to prevent premature Boc deprotection.
- Temperature modulation: Conduct reactions at ≤50°C to avoid thermal cleavage.
- Additives: Use scavengers like molecular sieves to absorb water in anhydrous solvents (e.g., THF, DMF) .
Q. What methodologies resolve discrepancies in solubility data for this compound in polar solvents?
Contradictory solubility profiles (e.g., in DMSO vs. methanol) may arise from polymorphism or hydrate formation. Use dynamic light scattering (DLS) to detect aggregates and differential scanning calorimetry (DSC) to identify crystalline forms. Solubility parameters (Hansen solubility sphere) can guide solvent selection .
Q. How do structural analogs of this compound influence SAR studies in medicinal chemistry?
Replacing the Boc group with alternative protecting groups (e.g., Fmoc, Cbz) alters steric and electronic properties, impacting receptor binding. For example, 4-[(benzyloxycarbonyl)amino]phenoxy analogs show reduced metabolic stability compared to Boc-protected derivatives .
Q. What advanced techniques analyze degradation products under accelerated stability testing?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies hydrolytic degradation products (e.g., free amine or nicotinic acid). Forced degradation studies (40°C/75% RH for 4 weeks) quantify degradation kinetics, while Arrhenius plots predict shelf-life .
Q. How can researchers address low yields in large-scale synthesis due to steric hindrance?
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
